

Application of the Leicester Cough Questionnaire in Orvepitant Maleate Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Orvepitant Maleate is a neurokinin-1 (NK-1) receptor antagonist investigated for the treatment of chronic refractory cough. A key patient-reported outcome (PRO) measure utilized in its clinical development is the Leicester Cough Questionnaire (LCQ). The LCQ is a validated, self-administered questionnaire designed to assess the impact of chronic cough on a patient's quality of life across three domains: physical, psychological, and social. This document provides detailed application notes and protocols for the use of the LCQ in the context of **Orvepitant Maleate** clinical trials, based on the publicly available data from the VOLCANO-1 and VOLCANO-2 studies.

Data Presentation

The following tables summarize the quantitative data from the VOLCANO-1 and VOLCANO-2 clinical trials regarding the use of the Leicester Cough Questionnaire.

Table 1: Orvepitant Maleate Clinical Trial Overview



Trial Name	Phase	Study Design	Patient Population	Treatment Arms	Duration
VOLCANO-1	2	Open-label, pilot study	13 patients with chronic refractory cough	Orvepitant 30 mg once daily	4 weeks
VOLCANO-2	2b	Randomized, double-blind, placebo- controlled, dose-ranging	315 patients with chronic refractory cough	- Placebo- Orvepitant 10 mg once daily- Orvepitant 20 mg once daily- Orvepitant 30 mg once daily	12 weeks

Table 2: Leicester Cough Questionnaire (LCQ) Efficacy

Data in Orvepitant Maleate Trials

Trial Name	Treatment Arm	Outcome	Result	p-value
VOLCANO-1	Orvepitant 30 mg	Change in Quality of Life	Statistically significant improvement	Data not specified
VOLCANO-2	Orvepitant 30 mg vs. Placebo	Placebo- corrected improvement in LCQ total score at Week 12	1.6 points	0.009[1]

Note: Specific quantitative data for the Leicester Cough Questionnaire from the VOLCANO-1 trial are not detailed in the available publications, which only report a "statistically significant improvement" in quality of life.



Experimental Protocols Leicester Cough Questionnaire (LCQ) Administration

The LCQ is a 19-item questionnaire assessing the impact of cough over the preceding two weeks. Each item is scored on a 7-point Likert scale. The total score ranges from 3 to 21, with higher scores indicating a better quality of life. A change of 1.3 points in the total score is considered clinically meaningful.

Protocol for Administration in a Clinical Trial Setting (based on VOLCANO-2):

• Timing of Administration: The LCQ should be administered at baseline (pre-dose) and at specified follow-up visits throughout the treatment period. In the VOLCANO-2 trial, the LCQ was completed by subjects in the clinic at baseline and at Weeks 2, 4, 8, and 12.

Patient Instructions:

- Patients should be instructed to complete the questionnaire based on their experiences over the previous two weeks.
- Ensure patients understand the 7-point Likert scale for each question, where a higher score generally indicates a better state.
- Provide a quiet and private environment for questionnaire completion to ensure patient confidentiality and thoughtful responses.

Data Collection:

- Completed questionnaires should be reviewed for completeness by clinical site staff.
- Data should be entered into the clinical trial database accurately.

Scoring:

- The LCQ is divided into three domains: Physical (8 items), Psychological (7 items), and Social (4 items).
- The score for each domain is the sum of the item scores within that domain.



• The total LCQ score is the sum of the three domain scores.

VOLCANO-2 Clinical Trial Protocol Outline

This protocol provides a general framework based on the design of the VOLCANO-2 study.

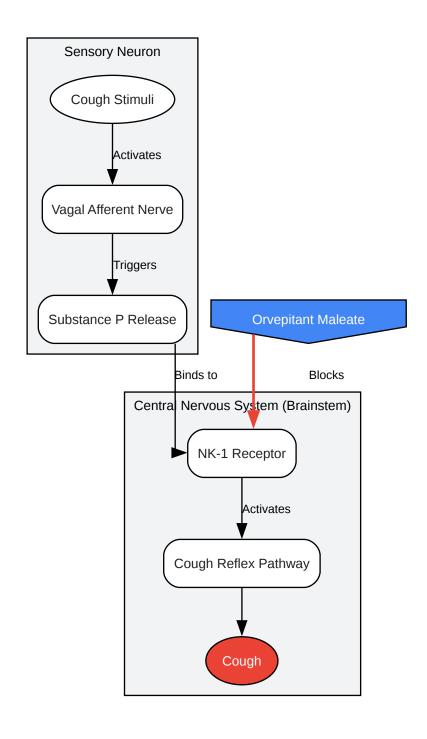
- Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.
- Patient Population: Adult patients with a diagnosis of chronic refractory cough.
- Inclusion Criteria (general):
 - History of chronic cough for at least one year.
 - Failure to respond to previous treatments for cough.
- Exclusion Criteria (general):
 - o Current or recent respiratory tract infection.
 - Other underlying lung diseases that could be the primary cause of the cough.
- Randomization and Blinding: Eligible patients are randomly assigned to one of the four treatment arms (placebo, 10 mg, 20 mg, or 30 mg Orvepitant) in a double-blind manner.
- Treatment: Patients self-administer the assigned treatment orally, once daily, for 12 weeks.
- Assessments:
 - Primary Endpoint: Objective measure of cough frequency (e.g., 24-hour ambulatory cough monitoring).
 - Secondary Endpoints:
 - Leicester Cough Questionnaire (LCQ)
 - Cough Severity Visual Analogue Scale (VAS)



- Urge-to-Cough VAS
- Safety and tolerability assessments (adverse event monitoring, clinical laboratory tests).
- Data Analysis: The change from baseline in the LCQ total score at Week 12 is compared between each Orvepitant dose group and the placebo group using appropriate statistical methods.

Visualizations Signaling Pathway of Orvepitant Maleate



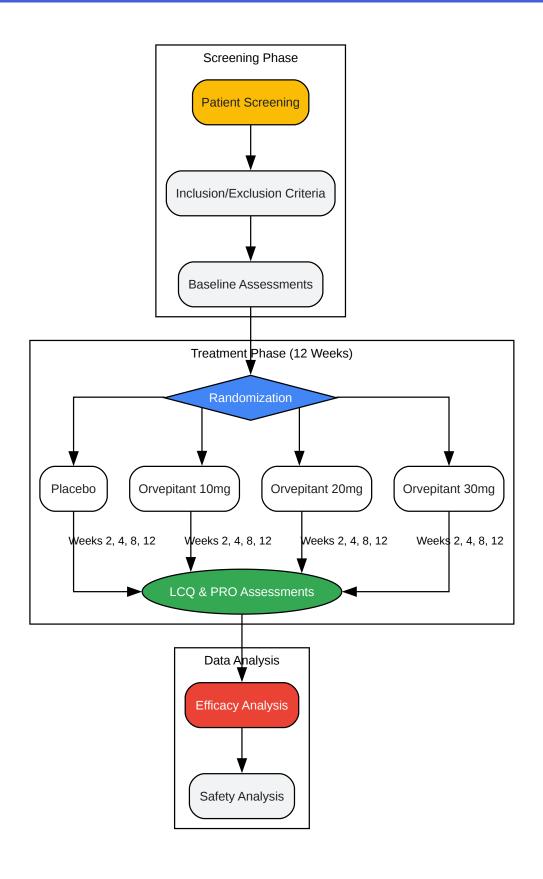


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Caption: Orvepitant blocks Substance P from binding to the NK-1 receptor.

Experimental Workflow for the VOLCANO-2 Trial



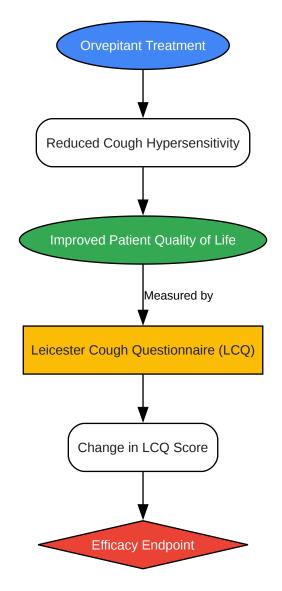


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Caption: Workflow of the VOLCANO-2 clinical trial.



Logical Relationship: LCQ in Orvepitant Efficacy Assessment



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Caption: LCQ as a measure of Orvepitant's impact on quality of life.

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References

- 1. nerretherapeutics.com [nerretherapeutics.com]
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